NNRTIs-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

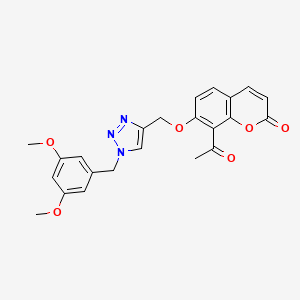

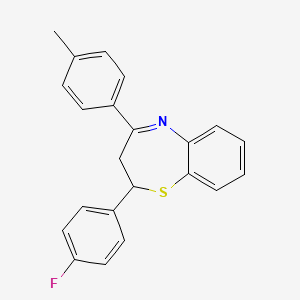

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs used in the treatment of human immunodeficiency virus (HIV) infections. NNRTIs-IN-1 is a novel compound within this class, designed to inhibit the reverse transcriptase enzyme of HIV-1, thereby preventing the virus from replicating. This compound is particularly notable for its high potency and improved solubility compared to earlier NNRTIs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NNRTIs-IN-1 involves several key steps. Initially, an aryl bromide is converted into the corresponding nitrile through a palladium-catalyzed cyanation reaction. This is followed by a reductive cyclization using tin(II) chloride and scandium triflate, yielding the desired pyrimidodiazepin-6-one analogue . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound is optimized to maximize efficiency and minimize costs. This involves scaling up the reaction volumes, optimizing the use of catalysts, and implementing continuous flow techniques to enhance reaction rates and yields. The industrial process also includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

NNRTIs-IN-1 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

NNRTIs-IN-1 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the mechanisms of reverse transcriptase inhibition and to develop new synthetic methodologies.

Biology: Employed in studies to understand the interaction between reverse transcriptase and its inhibitors.

Medicine: Investigated for its potential use in antiretroviral therapy for HIV-1 infections.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

NNRTIs-IN-1 exerts its effects by binding to a hydrophobic pocket near the active site of the reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, rendering it unable to catalyze the conversion of viral RNA into DNA. By blocking this critical step in the viral replication cycle, this compound effectively inhibits the proliferation of HIV-1 .

Comparison with Similar Compounds

Similar Compounds

- Nevirapine

- Delavirdine

- Efavirenz

- Etravirine

- Rilpivirine

- Doravirine

Uniqueness

NNRTIs-IN-1 stands out due to its improved solubility and higher potency against resistant strains of HIV-1. Unlike earlier NNRTIs, which often suffer from low aqueous solubility and the emergence of resistant viral strains, this compound retains its efficacy even against mutated strains of the virus. This makes it a promising candidate for inclusion in highly active antiretroviral therapy (HAART) regimens .

Properties

Molecular Formula |

C28H22N6O3 |

|---|---|

Molecular Weight |

490.5 g/mol |

IUPAC Name |

2-(4-cyanoanilino)-4-[4-(4-cyanophenyl)-2,6-dimethylphenoxy]-N-methoxypyrimidine-5-carboxamide |

InChI |

InChI=1S/C28H22N6O3/c1-17-12-22(21-8-4-19(14-29)5-9-21)13-18(2)25(17)37-27-24(26(35)34-36-3)16-31-28(33-27)32-23-10-6-20(15-30)7-11-23/h4-13,16H,1-3H3,(H,34,35)(H,31,32,33) |

InChI Key |

MVAQSYPQKDUEBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC=C2C(=O)NOC)NC3=CC=C(C=C3)C#N)C)C4=CC=C(C=C4)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]-3-[8-[(1S)-1-methoxyethyl]imidazo[1,2-b]pyridazin-7-yl]urea](/img/structure/B12394205.png)

![5-[(2S,3S)-4-[(E)-2-[(2R,3R)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B12394210.png)

![cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12394215.png)

![(1aR,3aS,7bS)-1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene](/img/structure/B12394223.png)